(3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one
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Overview
Description
(3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with a 2,4-dimethoxyphenyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 4-methylphenylacetic acid in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the furan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one involves its interaction with specific molecular targets and pathways. For instance, in cancer therapy, it may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. The compound’s structure allows it to bind to specific proteins or enzymes, thereby modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Palladium(II) acetate: A compound with a similar structural motif used in catalysis.
Bismuth subcitrate/metronidazole/tetracycline: A combination used in medicine with distinct therapeutic applications.
Uniqueness
(3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-13-4-6-14(7-5-13)19-11-16(20(21)24-19)10-15-8-9-17(22-2)12-18(15)23-3/h4-12H,1-3H3/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFACFCKKRJLHCO-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=C(C=C(C=C3)OC)OC)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C/C3=C(C=C(C=C3)OC)OC)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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